![molecular formula C11H21FN2 B1531588 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane CAS No. 2098034-24-1](/img/structure/B1531588.png)
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane
Descripción general
Descripción
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane is a chemical compound with a unique structure that includes a fluorocyclopentyl group attached to a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane typically involves the reaction of cyclopentylmethylamine with fluorinating agents under controlled conditions. The process may include steps such as:
Fluorination: Introduction of the fluorine atom to the cyclopentylmethyl group.
Cyclization: Formation of the diazepane ring through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where the fluorine atom or other groups are replaced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce fluorinated amines.
Aplicaciones Científicas De Investigación
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, influencing its activity and potency. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
- 1-[(1-Chlorocyclopentyl)methyl]-1,4-diazepane
- 1-[(1-Bromocyclopentyl)methyl]-1,4-diazepane
- 1-[(1-Methylcyclopentyl)methyl]-1,4-diazepane
Uniqueness: 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2/c12-11(4-1-2-5-11)10-14-8-3-6-13-7-9-14/h13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUTZIUGOGFBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


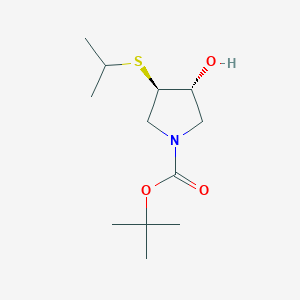
![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)
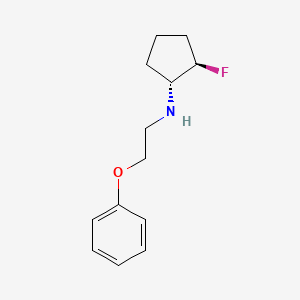
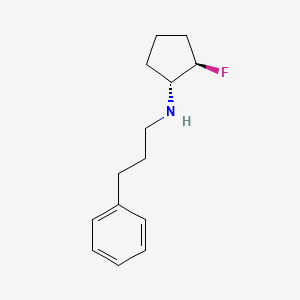
![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)
![(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531513.png)
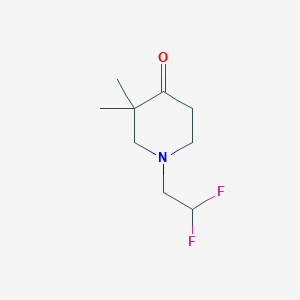
![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)
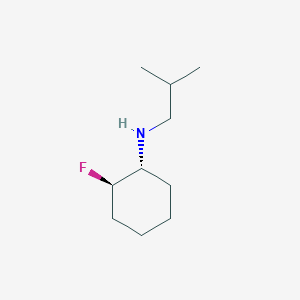
![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)
![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)
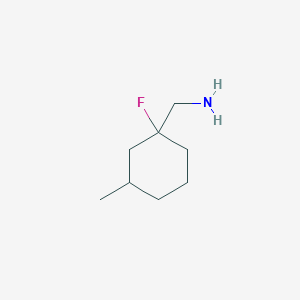
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)
